An In-depth Technical Guide to 2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS: 1209459-63-1)
An In-depth Technical Guide to 2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS: 1209459-63-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active molecules and their versatile chemical nature. This guide provides a comprehensive technical overview of a specific pyrazine derivative, 2-Chloro-3-pyrrolidin-1-ylpyrazine. Our objective is to furnish researchers and drug development professionals with a detailed understanding of its chemical identity, synthesis, potential applications, and key physicochemical properties, thereby facilitating its use in the discovery of new therapeutic agents. As a Senior Application Scientist, the following sections are structured to not only present established data but also to offer insights into the practical considerations and scientific rationale that underpin the study and application of this compound.
Chemical Identity and Physicochemical Properties
The foundational step in the rigorous evaluation of any chemical entity is the unambiguous confirmation of its identity and a thorough characterization of its physical and chemical properties.
CAS Number: 1209459-63-1
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), definitively identifies 2-Chloro-3-pyrrolidin-1-ylpyrazine, distinguishing it from all other chemical substances.
Molecular Structure:
Caption: Chemical structure of 2-Chloro-3-pyrrolidin-1-ylpyrazine.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | PubChemLite[1] |
| Molecular Weight | 183.64 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 183.05632 Da | PubChemLite[1] |
| Predicted XlogP | 1.7 | PubChemLite[1] |
| Hydrogen Bond Donor Count | 0 | PubChemLite[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChemLite[1] |
| Rotatable Bond Count | 1 | PubChemLite[1] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the reactivity of a di-substituted pyrazine precursor.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for 2-Chloro-3-pyrrolidin-1-ylpyrazine.
Detailed Experimental Protocol (Illustrative):
The following protocol is a representative example based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
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2,3-Dichloropyrazine
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Pyrrolidine
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Acid scavenger/Base (e.g., Triethylamine, Potassium Carbonate)
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Reagents for work-up (e.g., Water, Brine, Drying agent like MgSO₄)
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyrazine in the chosen anhydrous solvent.
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Addition of Reagents: To the stirred solution, add the acid scavenger/base followed by the slow, dropwise addition of pyrrolidine. The use of an acid scavenger is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.
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Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to afford the pure 2-Chloro-3-pyrrolidin-1-ylpyrazine.
Causality in Experimental Choices:
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Solvent Selection: The choice of an aprotic solvent is critical to prevent interference with the nucleophilic substitution reaction.
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Inert Atmosphere: An inert atmosphere is employed to prevent side reactions with atmospheric moisture and oxygen, particularly if organometallic reagents were to be used in subsequent steps.
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Temperature Control: The reaction may be run at room temperature or require heating, depending on the reactivity of the specific substrates. Careful temperature control is essential for reaction selectivity and to minimize byproduct formation.
Applications in Research and Drug Development
While specific biological activities for 2-Chloro-3-pyrrolidin-1-ylpyrazine are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological properties. Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]
The pyrrolidine ring is a common feature in many FDA-approved drugs and is often incorporated to introduce conformational rigidity, improve binding to biological targets, and enhance pharmacokinetic properties.
Given these precedents, 2-Chloro-3-pyrrolidin-1-ylpyrazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties and the exploration of structure-activity relationships (SAR).
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely in the aliphatic region (δ 1.5-4.0 ppm). The pyrazine ring protons would appear in the aromatic region (δ 7.5-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight unique carbon atoms in the molecule. The carbons of the pyrazine ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for 2-Chloro-3-pyrrolidin-1-ylpyrazine is not widely available, general safety guidelines for related chlorinated heterocyclic compounds and amines should be followed.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds such as pyrrolidine[3] and pyrazine.[4]
Conclusion
2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS: 1209459-63-1) represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry techniques, and its structure offers multiple points for further chemical modification. While its specific biological profile remains to be fully elucidated, the presence of the pyrazine and pyrrolidine moieties suggests a high potential for the discovery of novel bioactive compounds. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in their scientific endeavors.
References
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Advanced Biotech. Safety Data Sheet for Pyrazine Mixture III Natural. [Link]
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Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Chemistry Central Journal, 16(1), 1-15. [Link]
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PubChemLite. 2-chloro-6-(pyrrolidin-1-yl)pyrazine. [Link]
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Lauth-de Viguerie, N., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5035. [Link]
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Zhang, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
